Trestolone
CAS No.: 3764-87-2
Cat. No.: VC0007220
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3764-87-2 |
---|---|
Molecular Formula | C19H28O2 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1 |
Standard InChI Key | YSGQGNQWBLYHPE-CFUSNLFHSA-N |
Isomeric SMILES | C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O |
SMILES | CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O |
Canonical SMILES | CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O |
Chemical Identity and Structural Properties
Trestolone belongs to the 19-nortestosterone family, characterized by the absence of the C19 methyl group and the addition of a 7α-methyl substituent. Its molecular formula is C₁₉H₂₈O₂, with a molecular weight of 288.42 g/mol . The acetate ester derivative, Trestolone Acetate (C₂₁H₃₀O₃; 330.5 g/mol), enhances its pharmacokinetic profile by prolonging systemic release .
Table 1: Comparative Chemical Properties of Trestolone and Trestolone Acetate
Property | Trestolone | Trestolone Acetate |
---|---|---|
Molecular Formula | C₁₉H₂₈O₂ | C₂₁H₃₀O₃ |
Molecular Weight (g/mol) | 288.42 | 330.50 |
Stereochemistry | 7α-methyl | 7α-methyl, C17 acetate ester |
SMILES Notation | [Provided in Source 4] | [Provided in Source 1] |
The compound’s stereochemical configuration, including seven defined stereocenters, ensures high specificity for androgen receptor binding .
Parameter | Trestolone | Testosterone |
---|---|---|
AR Binding Affinity | 3–4× Higher | Baseline |
5α-Reductase Dependency | No | Yes (converts to DHT) |
Estrogenic Activity | Moderate (via aromatization) | Moderate |
Clinical Research and Therapeutic Applications
Bone and Muscle Preservation
A preclinical study in hypogonadal rats revealed that Trestolone implants matched testosterone in stimulating trabecular bone volume (BV/TV: +22%) and cortical thickness (+18%) . Notably, Trestolone exhibited stronger lipolytic effects, reducing adipose tissue mass by 15% compared to testosterone .
Table 3: Preclinical Outcomes of Trestolone in Hypogonadal Rats
Metric | Trestolone Group | Testosterone Group |
---|---|---|
Trabecular Bone Volume | +22% | +20% |
Cortical Thickness | +18% | +16% |
Adipose Tissue Mass | -15% | -5% |
Synthesis and Manufacturing
Trestolone Acetate is synthesized via a two-step process:
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Grignard Reaction: 6-Dehydro-19-nortestosterone acetate reacts with methylmagnesium chloride in tetrahydrofuran (THF) at -45°C to -35°C, catalyzed by copper(II) acetate .
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Acid Hydrolysis: The intermediate is quenched with hydrochloric acid, yielding Trestolone Acetate with a 78% yield .
Key Reaction Conditions:
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Temperature: -45°C to -35°C (Step 1); 10°C (Step 2)
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Catalysts: Copper(II) acetate (Step 1)
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Solvents: THF, heptane, tert-butyl methyl ether
Non-Medical Use in Bodybuilding
Despite lacking FDA approval, Trestolone Acetate is used off-label for:
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Muscle Hypertrophy: Users report 5–7 kg lean mass gains over 8-week cycles .
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Strength Enhancement: 10–15% increases in maximal lifts observed .
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Cutting Phases: Glucocorticoid suppression aids muscle retention during caloric deficits .
Comparative Advantages Over Testosterone
Trestolone’s clinical potential stems from:
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Prostate Safety: No 5α-reduction minimizes prostate growth risk .
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Bone Preservation: Estrogenic metabolites protect against osteoporosis .
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Anabolic Potency: Higher AR activation enhances muscle growth per unit dose .
Future Research Directions
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Reformulation Strategies: Address pharmacokinetic challenges to revive clinical development.
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Long-Term Safety Profiling: Cardiovascular and hepatic impacts beyond 12-month use.
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Female Applications: Potential for hormone replacement therapy (HRT) in hypoandrogenic women.
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